molecular formula C11H23ClN2OS B2951380 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride CAS No. 1423028-27-6

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride

Cat. No.: B2951380
CAS No.: 1423028-27-6
M. Wt: 266.83
InChI Key: TZVYVFPLBGHLMM-UHFFFAOYSA-N
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Description

2-Amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride may be used to study enzyme interactions, protein binding, and other biochemical processes.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its biological activity may be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide:

    • Similar in structure but lacks the hydrochloride group.

  • N-(Thiolan-3-yl)pentanamide:

    • Lacks the amino and methyl groups present in the target compound.

  • 2-Amino-N-(thiolan-3-yl)pentanamide:

    • Similar but has a different substitution pattern on the nitrogen atom.

Uniqueness: 2-Amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride is unique due to its specific combination of functional groups and molecular structure, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS.ClH/c1-8(2)6-10(12)11(14)13(3)9-4-5-15-7-9;/h8-10H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYVFPLBGHLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C1CCSC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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